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molecular formula C8H6F3N5 B8357884 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No. B8357884
M. Wt: 229.16 g/mol
InChI Key: CIUSKZBVHMHVRQ-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

Glacial acetic acid (2.78 g, 46.3 mmol) was slowly added to a solution of 5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine (1.5 g, 5.8 mmol) and iron powder (1.94 g, 34.7 mmol) in methanol (30 mL). The reaction was stirred at room temperature for 3 hours. The reaction was then diluted with ethyl acetate (50 mL) and filtered through Celite. The filtrate was neutralized with saturated aqueous potassium carbonate. The organic layer was separated and washed with water and brine, dried over sodium sulfate, filtered, and concentrated to give 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidin-5-amine (850 mg, 64%) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 8.68 (s, 1H), 8.16 (s, 2H), 7.87 (s, 1H), 3.82 (s, 2H).
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.94 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5]([C:8]1[CH:9]=[N:10][C:11]([N:14]2[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[N:15]2)=[N:12][CH:13]=1)([O-])=O>CO.C(OCC)(=O)C.[Fe]>[F:22][C:19]([F:20])([F:21])[C:17]1[CH:16]=[N:15][N:14]([C:11]2[N:12]=[CH:13][C:8]([NH2:5])=[CH:9][N:10]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
C(C)(=O)O
Name
5-nitro-2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrimidine
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N1N=CC(=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
1.94 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=NN(C1)C1=NC=C(C=N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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